molecular formula C10H15N3O B2851432 4-Methoxy-2-(piperidin-1-yl)pyrimidine CAS No. 22539-48-6

4-Methoxy-2-(piperidin-1-yl)pyrimidine

Cat. No.: B2851432
CAS No.: 22539-48-6
M. Wt: 193.25
InChI Key: KWLRSLDAUYACJS-UHFFFAOYSA-N
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Description

4-Methoxy-2-(piperidin-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(piperidin-1-yl)pyrimidine typically involves the reaction of 4-methoxypyrimidine with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where the piperidine acts as a nucleophile, attacking the 2-position of the pyrimidine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the pyrimidine ring.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-piperidin-1-ylpyrimidine or 4-oxo-2-piperidin-1-ylpyrimidine.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(piperidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-piperidin-1-ylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-Methoxy-2-piperidin-1-ylbenzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

    4-Methoxy-2-piperidin-1-ylquinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.

Uniqueness

4-Methoxy-2-(piperidin-1-yl)pyrimidine is unique due to the presence of both a methoxy group and a piperidinyl group on the pyrimidine ring, which can confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methoxy-2-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-9-5-6-11-10(12-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLRSLDAUYACJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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